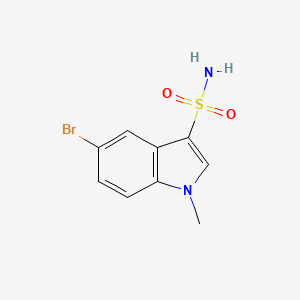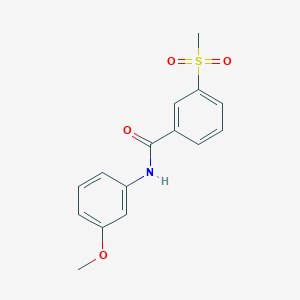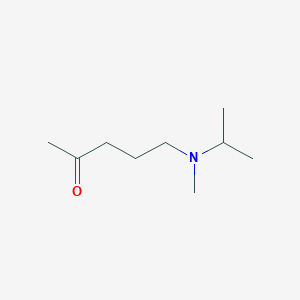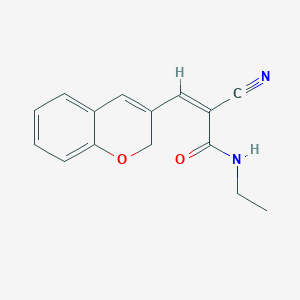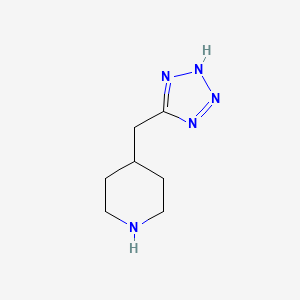
4-(2H-tetrazol-5-ylmethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-tetrazol-5-ylmethyl)piperidine is a chemical compound with the molecular formula C7H13N5 and a molecular weight of 167.21 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tetrazole ring in its structure is known for its stability and ability to participate in various chemical reactions, making this compound a compound of interest in scientific research and industrial applications .
準備方法
The synthesis of 4-(2H-tetrazol-5-ylmethyl)piperidine typically involves the reaction of piperidine with a tetrazole derivative under specific conditions. One common method includes the use of 5-chloromethyl-1H-tetrazole as a starting material, which reacts with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
化学反応の分析
4-(2H-tetrazol-5-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring or other functional groups.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines or other reduced derivatives .
科学的研究の応用
4-(2H-tetrazol-5-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
作用機序
The mechanism of action of 4-(2H-tetrazol-5-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and leading to various physiological responses. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
4-(2H-tetrazol-5-ylmethyl)piperidine can be compared with other piperidine derivatives and tetrazole-containing compounds:
Piperidine Derivatives: Compounds like 4-piperidinol and 4-piperidone share the piperidine core but differ in their functional groups.
Tetrazole-Containing Compounds: Tetrazole derivatives such as 5-phenyltetrazole and 5-methyltetrazole have similar stability and reactivity but differ in their substituents, affecting their applications and properties.
The uniqueness of this compound lies in its combination of the piperidine and tetrazole moieties, providing a versatile scaffold for chemical modifications and diverse applications .
特性
分子式 |
C7H13N5 |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
4-(2H-tetrazol-5-ylmethyl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-3-8-4-2-6(1)5-7-9-11-12-10-7/h6,8H,1-5H2,(H,9,10,11,12) |
InChIキー |
JBTYRLGOSVXXRJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


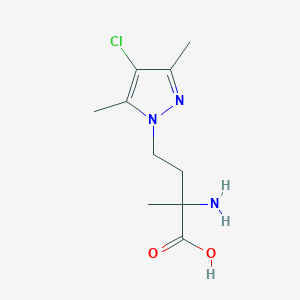
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)
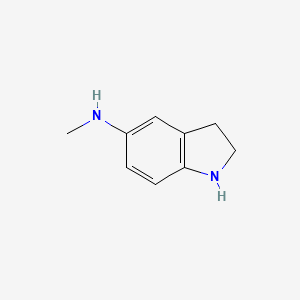
amine](/img/structure/B13585399.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
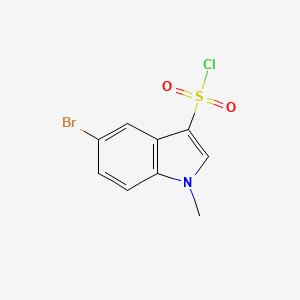
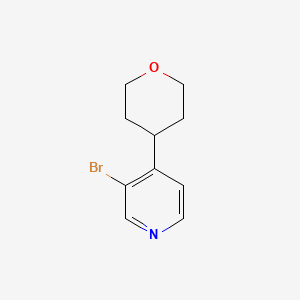
![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)
